Mecoprop-potassium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

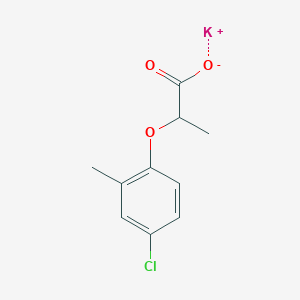

Mecoprop-potassium is a useful research compound. Its molecular formula is C10H10ClKO3 and its molecular weight is 252.73 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Mecoprop-potassium (chemical formula: C10H11ClO3K) functions as a selective herbicide that targets broad-leaved weeds while being less harmful to grasses. Upon application, this compound quickly converts to mecoprop acid, which disrupts the growth processes of target plants by mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual death of the weeds .

Agricultural Applications

- Weed Control in Grasslands :

- Sports Fields and Lawns :

- Cereal Crops :

Environmental Impact Studies

Research has shown that this compound can leach into groundwater; thus, understanding its environmental fate is crucial. Studies indicate that mecoprop exhibits moderate mobility in soil and can undergo biodegradation under aerobic conditions. However, the degradation rate significantly decreases with depth in the soil profile .

Biodegradation Insights

- Biodegradation is identified as the primary mechanism for the attenuation of mecoprop in subsurface environments. However, variability exists based on soil type and depth, with shallow aerobic soils showing higher degradation rates compared to deeper anaerobic conditions .

Toxicological Assessments

This compound has been subject to various toxicological studies assessing its impacts on non-target organisms:

- Aquatic Toxicity : Studies reveal that mecoprop can be toxic to aquatic life; for instance, a 120-hour EC50 value for algae indicates significant sensitivity at concentrations as low as 240 µg/l .

- Avian Studies : Research shows an LD50 of 700 mg/kg in bobwhite quail, suggesting slight acute toxicity but requiring further data on chronic effects .

Case Studies

-

Field Trials on Sports Turf :

- A series of field trials conducted on golf courses demonstrated that applications of this compound effectively reduced weed populations without adversely affecting turf quality. The trials monitored both short-term efficacy and long-term ecological impacts over multiple growing seasons.

- Groundwater Monitoring :

Propriétés

Numéro CAS |

1929-86-8 |

|---|---|

Formule moléculaire |

C10H10ClKO3 |

Poids moléculaire |

252.73 g/mol |

Nom IUPAC |

potassium;2-(4-chloro-2-methylphenoxy)propanoate |

InChI |

InChI=1S/C10H11ClO3.K/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);/q;+1/p-1 |

Clé InChI |

OFCQYQOZASISIU-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+] |

SMILES isomérique |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+] |

SMILES canonique |

CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+] |

Key on ui other cas no. |

42425-86-5 1929-86-8 |

Pictogrammes |

Corrosive; Irritant; Environmental Hazard |

Numéros CAS associés |

93-65-2 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.